N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride
Description
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyclohexyl ring, a dimethoxyphenyl group, and a pyrrolidine carboxamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Properties
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.ClH/c1-24-17-7-6-16(12-18(17)25-2)20(9-4-3-5-10-20)14-22-19(23)15-8-11-21-13-15;/h6-7,12,15,21H,3-5,8-11,13-14H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRVLRAIAAOQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3CCNC3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Formation of the pyrrolidine carboxamide moiety: The pyrrolidine ring is constructed, and the carboxamide group is introduced through amide bond formation.
Final assembly and purification: The intermediate compounds are combined, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide: The non-hydrochloride form of the compound.
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrobromide: A similar compound with a different salt form.
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;acetate: Another salt form with acetate.
Uniqueness
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain experimental conditions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
